Molecular Weight and Lipophilicity Profile Comparison: 3-Fluoroazetidine-1-carbonyl chloride vs. Azetidine-1-carbonyl chloride
3-Fluoroazetidine-1-carbonyl chloride possesses a molecular weight of 137.54 g/mol , which is 18.0 g/mol higher than the non-fluorinated analog, azetidine-1-carbonyl chloride (MW 119.55 g/mol) . This increase is due to the replacement of a hydrogen atom with a fluorine atom. Furthermore, the 3-fluoroazetidine core exhibits a calculated LogP of approximately -0.36 , which is notably higher than the LogP of unsubstituted azetidine (approx. -0.20) . The increased molecular weight and moderately higher lipophilicity are critical parameters for optimizing pharmacokinetic properties, such as membrane permeability and metabolic stability, in drug discovery programs.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 137.54 g/mol |
| Comparator Or Baseline | Azetidine-1-carbonyl chloride (CAS 75485-12-0): 119.55 g/mol |
| Quantified Difference | +18.0 g/mol |
| Conditions | Calculated from molecular formula C4H5ClFNO (target) vs. C4H6ClNO (comparator) |
Why This Matters
The increased molecular weight and altered lipophilicity profile are non-trivial differences that impact a compound's ADME properties, making 3-fluoroazetidine-1-carbonyl chloride a distinct starting material for generating drug candidates with improved in vivo characteristics.
